molecular formula C16H24N2O2 B14744245 2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol CAS No. 5435-22-3

2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol

Cat. No.: B14744245
CAS No.: 5435-22-3
M. Wt: 276.37 g/mol
InChI Key: BIFNUSXEHXXGNB-UHFFFAOYSA-N
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Description

2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol is a chemical compound with the molecular formula C16H24N2O2. It features a benzene ring substituted with two pyrrolidin-1-ylmethyl groups and two hydroxyl groups at the 1,4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol involves its interaction with various molecular targets. The pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The hydroxyl groups can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(morpholin-4-ylmethyl)benzene-1,4-diol
  • 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol
  • 2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol

Uniqueness

2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol is unique due to the presence of pyrrolidine rings, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

5435-22-3

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

2,5-bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol

InChI

InChI=1S/C16H24N2O2/c19-15-10-14(12-18-7-3-4-8-18)16(20)9-13(15)11-17-5-1-2-6-17/h9-10,19-20H,1-8,11-12H2

InChI Key

BIFNUSXEHXXGNB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2O)CN3CCCC3)O

Origin of Product

United States

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